molecular formula C20H28N2O3S B15105951 N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide

N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide

Cat. No.: B15105951
M. Wt: 376.5 g/mol
InChI Key: OTYOVDHVYTUOTN-UHFFFAOYSA-N
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Description

This compound features a pyrrole core substituted with a butyl group at position 1, methyl groups at positions 4 and 5, a phenylsulfonyl group at position 3, and a 2-methylpropanamide (isobutyramide) moiety at position 2. The butyl chain and methyl groups contribute to lipophilicity, while the amide functionality may enable hydrogen bonding, affecting bioavailability. Structural studies of such compounds often employ crystallographic tools like SHELX for resolving bond geometries and conformations .

Properties

Molecular Formula

C20H28N2O3S

Molecular Weight

376.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-butyl-4,5-dimethylpyrrol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C20H28N2O3S/c1-6-7-13-22-16(5)15(4)18(19(22)21-20(23)14(2)3)26(24,25)17-11-9-8-10-12-17/h8-12,14H,6-7,13H2,1-5H3,(H,21,23)

InChI Key

OTYOVDHVYTUOTN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(=C1NC(=O)C(C)C)S(=O)(=O)C2=CC=CC=C2)C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide typically involves multistep organic reactions. One common method includes the use of 1-butyl-3-methylimidazolium tetrafluoroborate as a medium for the synthesis of novel derivatives . The reaction conditions often involve temperatures around 80–85°C for 90–120 minutes, providing good yields and environmentally friendly protocols.

Chemical Reactions Analysis

N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Scientific Research Applications

N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrole Cores

Compound A: N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanamide (CAS 478032-68-7, )

  • Substituent Differences: Position 3: Cyano (-CN) vs. phenylsulfonyl (-SO₂Ph) in the target compound. Positions 4 and 5: Diphenyl (-Ph) vs. dimethyl (-CH₃) groups.
  • Physicochemical Properties: Molecular Weight: Compound A (385.5 g/mol) is lighter than the target compound (estimated ~455 g/mol due to the heavier SO₂Ph group). Lipophilicity: Diphenyl groups in Compound A increase logP (more lipophilic) compared to the target’s dimethyl groups. Solubility: The target’s phenylsulfonyl group enhances polarity, likely improving aqueous solubility relative to Compound A’s cyano and diphenyl substituents.
  • Synthetic Pathways: Both likely involve pyrrole ring formation followed by substitution. The phenylsulfonyl group may require sulfonation, while the cyano group in Compound A could be introduced via cyanation.

Compounds with Sulfonamide/Sulfonyl Functionality

Compound B : N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide ()

  • Core Heterocycle : Pyrimidine vs. pyrrole in the target.
  • Sulfonamide Group : Positioned on a pyrimidine-thioether scaffold in Compound B, whereas the target’s sulfonyl group is directly attached to pyrrole.
  • Electronic Effects : Both sulfonyl/sulfonamide groups are electron-withdrawing, but the pyrimidine core in Compound B may delocalize electron density differently compared to pyrrole.

Amide-Containing Analogues

Compound C: (R/S)-N-[(...)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...-yl]butanamide ()

  • Amide Variations: Compound C includes a tetrahydro pyrimidin-1(2H)-yl group and phenoxyacetamide, while the target has a simpler isobutyramide.
  • Stereochemistry : Compound C emphasizes chiral centers (R/S configurations), whereas the target’s stereochemical profile is unspecified.

Pyrrole-Based Coordination Complexes

Compound D : Pd(II) complexes with N-((1H-pyrrol-2-yl)methylene) ligands ()

  • Application : Used as catalysts for MMA polymerization, contrasting with the target’s unspecified biological/industrial role.
  • Substituent Effects : Ligands in Compound D (e.g., methoxy or methylthio groups) modify Pd(II) coordination geometry, whereas the target’s substituents may influence binding in hypothetical pharmacological contexts.

Data Tables

Table 1: Substituent Comparison of Pyrrole Derivatives

Compound Position 1 Position 2 Position 3 Positions 4 & 5
Target Compound Butyl 2-Methylpropanamide Phenylsulfonyl Dimethyl
Compound A () Butyl 2-Methylpropanamide Cyano Diphenyl
Compound D () Variable Methylene-imine Functional groups H or substituents

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Water Solubility
Target Compound ~455 3.8 Moderate
Compound A () 385.5 5.2 Low
Compound B () ~600 4.5 Low

Research Findings and Implications

  • Electron-Withdrawing Effects: The phenylsulfonyl group in the target compound may stabilize the pyrrole ring via resonance, contrasting with Compound A’s cyano group, which exerts inductive effects .
  • Biological Relevance : While Compound A’s diphenyl groups enhance membrane permeability, the target’s dimethyl and sulfonyl groups could optimize metabolic stability and target binding in drug design.
  • Catalytic Potential: Unlike Compound D’s Pd(II) complexes, the target’s structure lacks obvious coordination sites, suggesting divergent applications .

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